molecular formula C12H14O3 B11895310 2-Ethyl-3-methyl-7,8-dihydro-4H-1-benzopyran-4,5(6H)-dione CAS No. 140171-36-4

2-Ethyl-3-methyl-7,8-dihydro-4H-1-benzopyran-4,5(6H)-dione

Cat. No.: B11895310
CAS No.: 140171-36-4
M. Wt: 206.24 g/mol
InChI Key: XFRSONUOWCKMIL-UHFFFAOYSA-N
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Description

2-Ethyl-3-methyl-7,8-dihydro-4H-chromene-4,5(6H)-dione is an organic compound belonging to the chromene family Chromenes are known for their diverse biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-3-methyl-7,8-dihydro-4H-chromene-4,5(6H)-dione typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction proceeds through the formation of an intermediate coumarin, which then undergoes further cyclization to form the chromene structure.

Industrial Production Methods

In an industrial setting, the production of 2-Ethyl-3-methyl-7,8-dihydro-4H-chromene-4,5(6H)-dione can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-3-methyl-7,8-dihydro-4H-chromene-4,5(6H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the chromene core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydrochromenes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-Ethyl-3-methyl-7,8-dihydro-4H-chromene-4,5(6H)-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antioxidant, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective activities.

    Industry: Utilized in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-Ethyl-3-methyl-7,8-dihydro-4H-chromene-4,5(6H)-dione involves its interaction with various molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In terms of its anticancer properties, the compound may induce apoptosis (programmed cell death) in cancer cells by modulating signaling pathways such as the p53 pathway.

Comparison with Similar Compounds

Similar Compounds

    2-Ethyl-3-methylchromone: Lacks the dihydro and dione functionalities.

    7,8-Dihydro-4H-chromene-4,5-dione: Lacks the ethyl and methyl substituents.

    4H-chromene-4,5-dione: Simplest form without any substituents.

Uniqueness

2-Ethyl-3-methyl-7,8-dihydro-4H-chromene-4,5(6H)-dione is unique due to its specific substitution pattern and the presence of both dihydro and dione functionalities. These structural features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other chromene derivatives.

Properties

CAS No.

140171-36-4

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

2-ethyl-3-methyl-7,8-dihydro-6H-chromene-4,5-dione

InChI

InChI=1S/C12H14O3/c1-3-9-7(2)12(14)11-8(13)5-4-6-10(11)15-9/h3-6H2,1-2H3

InChI Key

XFRSONUOWCKMIL-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=O)C2=C(O1)CCCC2=O)C

Origin of Product

United States

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